N-(2,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Chemical Biology Drug Discovery Pharmacology

N-(2,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (CAS 325746-12-1) is a synthetic sulfonylbenzamide derivative with a molecular weight of 443.3 g/mol. While its structure suggests potential for biological interaction, a comprehensive search of the scientific and patent literature reveals a critical absence of peer-reviewed studies, quantitative bioactivity data (e.g., Ki, IC50), or pharmacokinetic profiles.

Molecular Formula C19H20Cl2N2O4S
Molecular Weight 443.34
CAS No. 325746-12-1
Cat. No. B2655814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
CAS325746-12-1
Molecular FormulaC19H20Cl2N2O4S
Molecular Weight443.34
Structural Identifiers
SMILESCC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C19H20Cl2N2O4S/c1-12-10-23(11-13(2)27-12)28(25,26)16-6-3-14(4-7-16)19(24)22-18-9-15(20)5-8-17(18)21/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)
InChIKeyLNHVVWDELZRBSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

An Evidence-Based Profile of N-(2,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (CAS 325746-12-1)


N-(2,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (CAS 325746-12-1) is a synthetic sulfonylbenzamide derivative with a molecular weight of 443.3 g/mol [1]. While its structure suggests potential for biological interaction, a comprehensive search of the scientific and patent literature reveals a critical absence of peer-reviewed studies, quantitative bioactivity data (e.g., Ki, IC50), or pharmacokinetic profiles. Its physicochemical properties are known only through prediction, and no experimental data exists to position it against any in-class analog for scientific selection or procurement.

Why Structural Analogs Cannot Substitute for N-(2,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide: An Evidence Gap Analysis


Without quantitative structure-activity relationship (SAR) data for N-(2,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, no scientifically valid case can be made for its superiority over any specific analog. Compounds like the unsubstituted morpholino analog (CAS 313226-54-9) or other close relatives (e.g., N-(3,5-dichlorophenyl) isomer, CAS 327975-24-6) may exhibit different target engagement or solubility profiles, but in the absence of head-to-head experimental comparisons, any such claim is speculative [1]. Generic substitution in a research context is therefore unsupported, not due to proven unique properties, but because the fundamental evidence required to justify selection does not exist in the accessible, permitted literature.

Quantitative Comparative Evidence for N-(2,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide: A Null Report


No Target-Specific Bioactivity Data Found for CAS 325746-12-1 or Its Analogs

A systematic search of primary research articles, patents, and authoritative databases (e.g., PubChem, BindingDB, ChEMBL) yields no quantitative inhibition constants (Ki, IC50), efficacy values (EC50), or target engagement data for N-(2,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide. Consequently, no comparator data can be presented. The compound's PubChem entry (CID 4081328) confirms its registration and provides computed properties but lists zero bioassay results [1]. This evidence gap precludes any quantitative differentiation.

Chemical Biology Drug Discovery Pharmacology

Lack of Pharmacokinetic and ADME Profiling Data for Informed Selection

No experimental data on absorption, distribution, metabolism, excretion, or toxicity (ADME) is available for N-(2,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide. Property values such as its computed XLogP3-AA (3.7) and topological polar surface area (84.1 Ų) exist [1], but these in silico predictions are general class-level indicators and cannot be compared to experimental measurements for the compound or any specific analog. Without such data, no inference on in vivo performance, off-target risk, or metabolic stability can be drawn to differentiate it from structurally similar molecules.

ADME Pharmacokinetics Drug Metabolism

Validated Application Scenarios for N-(2,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide Based on Available Evidence


Exploratory Chemistry and Scaffold Derivatization

The compound serves as a defined chemical entity for synthetic chemistry efforts, particularly in the exploration of sulfonylbenzamide derivatives. Its core scaffold can be used as a starting point for systematic SAR studies, where the 2,5-dichlorophenyl and 2,6-dimethylmorpholino groups can be varied. This application is supported solely by its structural elucidation and registration in a public database [1], which confirms its identity for reproducible research.

Computational Chemistry and In Silico Modeling

The availability of computed descriptors such as XLogP3-AA (3.7), TPSA (84.1 Ų), and hydrogen bond acceptor count (5) enables its use as an entry in virtual screening libraries for pharmacophore modeling, molecular docking, or predictive ADME modeling [1]. Its value lies in expanding the chemical diversity of a virtual library, not in a proven biological function.

Analytical Reference Standard for Method Development

The compound's well-defined structure and molecular formula (C19H20Cl2N2O4S), mass (monoisotopic: 442.0520837 Da) [1], and unique identifier (CAS 325746-12-1) make it suitable as an analytical standard in methods like HPLC or LC-MS for the development of separation protocols for novel sulfonylbenzamide libraries. Its application is for calibration and system suitability, relying on its identity and purity rather than biological activity.

Negative Control or Tool Compound for Closely-Related Active Analogs

If future studies reveal a specific, closely related analog with potent activity at a particular target, this compound could potentially be tested as a matched negative control, assuming the 2,5-dichlorophenyl substitution is found to be an inactive motif. This is a speculative scenario contingent upon the generation of primary pharmacology data that currently does not exist [1].

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